molecular formula C9H12O3S B11898712 2-(3-(Methylsulfonyl)phenyl)ethanol

2-(3-(Methylsulfonyl)phenyl)ethanol

Cat. No.: B11898712
M. Wt: 200.26 g/mol
InChI Key: OXFURTMHBNQNDS-UHFFFAOYSA-N
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Description

2-(3-(Methylsulfonyl)phenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a methylsulfonyl group (-SO2CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfonyl)phenyl)ethanol typically involves the reaction of 3-(methylsulfonyl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylsulfonyl)phenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(Methylsulfonyl)phenyl)ethanol and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain without causing significant gastrointestinal side effects. Additionally, the presence of the methylsulfonyl group enhances the compound’s ability to interact with specific molecular targets, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)ethanol
  • 2-(Methylsulfonyl)ethanol
  • 2-(Methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate

Uniqueness

2-(3-(Methylsulfonyl)phenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced selectivity towards COX-2 inhibition and improved antimicrobial activity. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(3-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H12O3S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3

InChI Key

OXFURTMHBNQNDS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCO

Origin of Product

United States

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